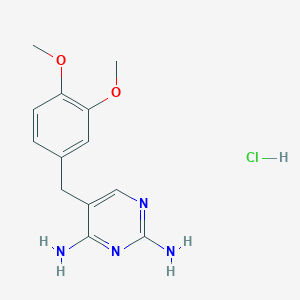

DIAVERIDINE HYDROCHLORIDE

概要

説明

DIAVERIDINE HYDROCHLORIDE is a chemical compound known for its role as a dihydrofolate reductase inhibitor. This compound is used primarily in veterinary medicine due to its antimicrobial and anticoccidial properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DIAVERIDINE HYDROCHLORIDE typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2,4-diaminopyrimidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk synthesis, purification, and crystallization to ensure the compound meets the required purity standards for its intended applications .

化学反応の分析

Types of Reactions

DIAVERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in amines .

科学的研究の応用

Diaveridine Hydrochloride is an antibacterial substance widely employed in veterinary medicine, particularly for poultry, demonstrating synergistic effects when combined with sulfa drugs and antibiotics . It functions as a coccidiostat and a dihydrofolate reductase (DHFR) inhibitor, which prevents folic acid synthesis in species of Pneumocystis . However, it is important to note that this compound is strictly for veterinary use and not for human consumption .

Pharmacokinetics and Metabolism

Diaveridine is often combined with sulphachloropyrazine (SPZ), and studies have been conducted to understand their metabolism in food-producing animals . A study on broilers administered with sulphachloropyrazine-diaveridine (SPZ-DVD) suspension found that Diaveridine was quickly eliminated in the liver and slowly eliminated in the kidney . The withdrawal period for Diaveridine was determined to be 4.77, 4.94, 6.74, and 4.58 days in muscle, liver, kidney, and skin with fat, respectively, suggesting a 7-day withdrawal period after dosing for seven successive days .

Genotoxicity

Diaveridine has been reported to be genotoxic to mammalian cells in vitro and in vivo, inducing structural chromosomal aberrations and DNA damage .

Quantitative Analysis

Methods such as high-performance liquid chromatography (HPLC) have been developed for the determination and quantification of Diaveridine . Additionally, simultaneous quantification methods for Diaveridine and sulfadimidine in binary mixtures have been developed, employing various techniques to ensure accuracy and reproducibility .

Safety and Regulation

作用機序

The primary mechanism of action of DIAVERIDINE HYDROCHLORIDE involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division, leading to the death of microbial and parasitic cells .

類似化合物との比較

Similar Compounds

Trimethoprim: Another dihydrofolate reductase inhibitor used in human medicine.

Pyrimethamine: Used primarily as an antimalarial agent.

Methotrexate: Used in cancer therapy and autoimmune diseases.

Uniqueness

DIAVERIDINE HYDROCHLORIDE is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its efficacy as an antimicrobial and anticoccidial agent .

生物活性

Diaveridine hydrochloride (DVD) is a synthetic compound primarily known for its role as a coccidiostat in veterinary medicine. It exhibits significant biological activity, particularly as an antibacterial and antiparasitic agent. This article reviews its biological mechanisms, pharmacokinetics, toxicology, and relevant case studies.

Diaveridine is chemically defined as 5-[(3′,4′-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine. It functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in bacteria. By inhibiting DHFR, diaveridine disrupts folic acid metabolism, leading to antibacterial effects when used in combination with sulfonamides or other antimicrobial agents. This dual mechanism not only enhances its efficacy but also reduces the likelihood of resistant strain development .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that diaveridine undergoes significant biotransformation in food-producing animals. For instance, research involving pigs and chickens indicated that the elimination half-life of diaveridine-related metabolites varies between species—42.86 hours in pigs compared to 56.11 hours in chickens . The metabolism involves multiple pathways including O-demethylation and N-oxidation, resulting in various metabolites that may influence both efficacy and toxicity .

Table 1: Metabolites of Diaveridine in Different Species

| Species | Metabolites Identified | Half-Life (Hours) |

|---|---|---|

| Pigs | O-demethylation, α-hydroxylation, N-oxidation | 42.86 |

| Chickens | O-demethylation, α-hydroxylation, benzene ring-hydroxylation | 56.11 |

Toxicology

Diaveridine exhibits genotoxic properties, inducing structural chromosomal aberrations and DNA damage in vitro. It has been shown to be mutagenic under certain conditions when activated by metabolic processes involving hamster S9 mix . Further studies are necessary to elucidate the full extent of its toxicological profile.

Summary of Toxicological Findings

- Genotoxicity : Induces chromosomal aberrations.

- Mutagenicity : Positive results observed with specific metabolic activation.

- Safety Profile : Requires careful monitoring in veterinary applications due to potential toxicity.

Case Studies and Applications

Diaveridine is predominantly used in veterinary settings for the prevention and treatment of coccidiosis and leucocytozoonosis infections. A notable study administered diaveridine combined with sulphachloropyrazine to chickens over a seven-day period, assessing the pharmacokinetics and withdrawal times for meat safety. Results indicated that DVD was rapidly eliminated from the liver but persisted longer in kidney tissues .

Table 2: Withdrawal Periods for Diaveridine and Sulphachloropyrazine

| Tissue Type | Diaveridine Withdrawal Period (Days) | Sulphachloropyrazine Withdrawal Period (Days) |

|---|---|---|

| Muscle | 4.77 | 3.26 |

| Liver | 4.94 | 3.72 |

| Kidney | 6.74 | 4.39 |

| Skin with Fat | 4.58 | 5.43 |

特性

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEINFIJUXABAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482613 | |

| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-23-5 | |

| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。